molecular formula C22H26N2O3S B11349381 propan-2-yl (2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate

propan-2-yl (2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate

Cat. No.: B11349381
M. Wt: 398.5 g/mol
InChI Key: XLVOCVFPVVYIIA-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-(2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring, a dimethylphenoxy group, and a propan-2-yl acetate moiety. Benzodiazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of PROPAN-2-YL 2-(2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carboxylic acid or ester.

    Introduction of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced via an etherification reaction, where a dimethylphenol derivative reacts with an appropriate alkylating agent.

    Attachment of the Propan-2-yl Acetate Moiety: The final step involves the esterification of the benzodiazole derivative with propan-2-yl acetate under acidic or basic conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

PROPAN-2-YL 2-(2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PROPAN-2-YL 2-(2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-(2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

PROPAN-2-YL 2-(2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE can be compared with other benzodiazole derivatives and related compounds, such as:

    Benzodiazole: The parent compound, which serves as the core structure for many derivatives.

    Dimethylphenoxy Derivatives: Compounds containing the dimethylphenoxy group, which may exhibit similar biological activities.

    Propan-2-yl Acetate Derivatives: Compounds with the propan-2-yl acetate moiety, which may have similar chemical properties.

The uniqueness of PROPAN-2-YL 2-(2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ACETATE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

propan-2-yl 2-[2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate

InChI

InChI=1S/C22H26N2O3S/c1-15(2)27-21(25)14-24-19-10-6-5-9-18(19)23-22(24)28-13-12-26-20-11-7-8-16(3)17(20)4/h5-11,15H,12-14H2,1-4H3

InChI Key

XLVOCVFPVVYIIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC(C)C)C

Origin of Product

United States

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